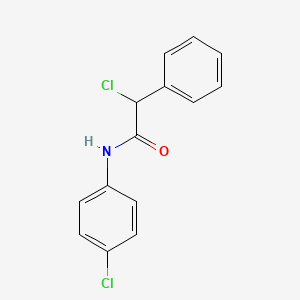

2-chloro-N-(4-chlorophenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDDHXNXUQNPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

The compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria and fungi. A study involving a series of newly synthesized N-(substituted phenyl)-2-chloroacetamides, including 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide, was conducted to evaluate their antimicrobial activity. The findings indicated that these compounds were effective against:

- Staphylococcus aureus (including methicillin-resistant strains)

- Candida albicans

- Escherichia coli (to a lesser extent)

Key Findings:

- Compounds with halogenated substituents on the phenyl ring demonstrated enhanced lipophilicity, facilitating better cell membrane penetration.

- The study confirmed that structural variations significantly influenced biological activity, suggesting a pathway for designing more effective antimicrobial agents .

Antipsychotic Activity

Another area of investigation for this compound is its potential antipsychotic effects. Research focused on synthesizing arylpiperazine derivatives from this compound has yielded promising results. The derivatives were evaluated for their interaction with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Case Study:

- A series of compounds derived from this compound were tested in animal models for antipsychotic activity.

- Results indicated varying degrees of effectiveness, with some derivatives showing significant interaction with the 5-HT2A and D2 receptors, suggesting potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) analyses have been pivotal in understanding how modifications to the chemical structure of chloroacetamides affect their biological activities. This approach has been applied to this compound and its analogues.

Table: QSAR Analysis of Chloroacetamides

| Compound Name | Activity Type | Effective Against | Lipophilicity Score |

|---|---|---|---|

| 2-Chloro-N-(4-chlorophenyl)amide | Antimicrobial | S. aureus, C. albicans | High |

| N-(4-fluorophenyl) chloroamide | Antimicrobial | S. aureus | Moderate |

| N-(3-bromophenyl) chloroamide | Antimicrobial | E. coli | Low |

Insights:

The analysis revealed that compounds with increased lipophilicity generally exhibited better antimicrobial efficacy due to enhanced permeability through cell membranes .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound induces apoptosis in Leishmania mexicana by disrupting the integrity of the parasite’s cell membrane and triggering programmed cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis .

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Substituting chlorine with fluorine (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide ) reduces molecular weight but retains similar reactivity due to halogen electronegativity.

- Ring Functionalization : Introducing nitro groups (e.g., N-(4-Chloro-2-nitrophenyl)acetamide ) enhances electrophilicity, favoring reactions like nucleophilic aromatic substitution.

- Heterocyclic Derivatives : Imidazole-containing analogs (e.g., ) exhibit higher melting points, likely due to increased hydrogen-bonding capacity.

Spectroscopic and Crystallographic Data

- ¹H/¹³C NMR : Key signals for acetamide analogs include δ 3.60 ppm (CH₂Cl) and δ 165–170 ppm (C=O) .

- Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing, as seen in 2-chloro-N-(4-fluorophenyl)acetamide .

- Mass Spectrometry : LC-MS data for imidazole derivatives (e.g., m/z 351.84 for ) confirm molecular ion peaks and fragmentation patterns.

Biological Activity

N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and neuropharmacological research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 378.27 g/mol

- CAS Number : 1196541-47-5

Antiviral Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as antiviral agents. For instance, compounds with similar structural motifs have shown promise as inhibitors of PB2, an essential subunit of the influenza virus RNA-dependent RNA polymerase. In a study involving related compounds, one derivative demonstrated a binding affinity with a value of 0.11 μM and an effective concentration value of 1.025 μM against the influenza virus .

Neuropharmacological Effects

The pyrrolo[2,3-b]pyridine scaffold has been explored for its effects on NMDA receptors, which are critical in synaptic plasticity and memory function. Modulators of NMDA receptors can have significant implications for treating neurological disorders such as Alzheimer's disease and schizophrenia . The specific activity of N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide in this context remains to be fully elucidated but suggests a potential for cognitive enhancement or neuroprotection.

Case Studies and Experimental Data

- Inhibition Studies :

- Neuropharmacological Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 378.27 g/mol |

| CAS Number | 1196541-47-5 |

| Antiviral | 1.025 μM |

| Cytotoxicity | >100 μM |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-chlorophenyl)-2-phenylacetamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting chloroacetyl chloride with 4-chloroaniline in the presence of a base like triethylamine (TEA) in anhydrous toluene. Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent : Toluene or dichloromethane is preferred for solubility and inertness.

- Stoichiometry : A 1:1 molar ratio of chloroacetyl chloride to aniline derivative ensures minimal byproducts.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Contamination risks include unreacted aniline or dimerization products if conditions deviate .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds) and confirms stereochemistry .

- NMR spectroscopy : H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 4.1 ppm for CHCl) and C NMR (δ 170 ppm for carbonyl) are diagnostic.

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H] at m/z 294.0392) confirms molecular formula .

Q. What safety precautions are essential during handling?

- Hazard codes : H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (toxic if inhaled).

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways to identify energy barriers. For example:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in enzyme inhibition assays (e.g., IC variability against COX-2) may arise from:

- Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states.

- Crystal structure insights : Intramolecular hydrogen bonds (C–H···O) reduce conformational flexibility, affecting target binding .

Resolution involves standardizing protocols (e.g., FRET-based assays) and co-crystallization studies to map binding pockets.

Q. What strategies enhance solubility and bioavailability for pharmacological studies?

- Salt formation : Hydrochloride salts improve aqueous solubility by 3–5×.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers achieve sustained release (t > 12 h) in vitro .

- LogP optimization : Substituent modifications (e.g., replacing Cl with CF) balance hydrophobicity (target LogP: 2–3).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.